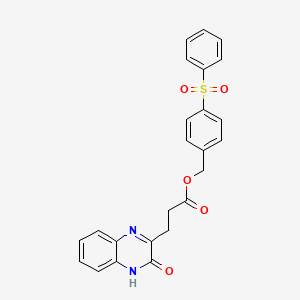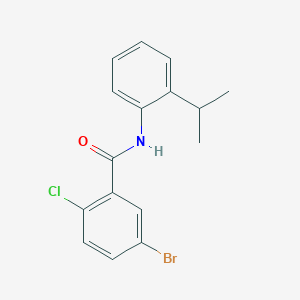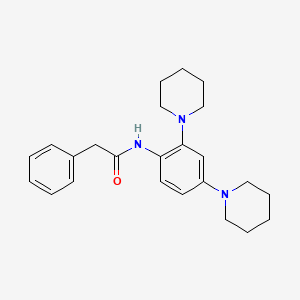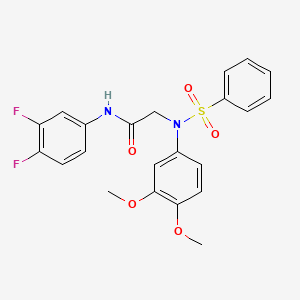![molecular formula C14H15ClN2OS B4113370 N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113370.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea, also known as compound 25, is a synthetic compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that it may act by inhibiting the activity of specific enzymes or signaling pathways that are involved in tumor growth, inflammation, or viral replication. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It also has anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Additionally, it has been shown to have antiviral activity by inhibiting the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea in lab experiments is its broad range of activities, which makes it a useful tool for studying various biological and pharmacological processes. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea is its potential toxicity, which may limit its use in certain experiments or require the use of lower concentrations.
Future Directions
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer or viral infections. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its mechanism of action and potential targets need to be further elucidated to optimize its therapeutic potential. Another area of interest is its use as a tool for studying various biological and pharmacological processes, such as inflammation and viral replication. Further studies are needed to determine its specificity and selectivity for different targets and pathways.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-5-3-11(4-6-12)7-8-16-14(19)17-10-13-2-1-9-18-13/h1-6,9H,7-8,10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNRGROKGFPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4113312.png)



![methyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113342.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4113357.png)
![methyl 4-({[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113362.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4113375.png)

![N~2~-(2-ethylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113391.png)
![1-(4-fluorophenyl)-N-[4-(3-methylbutoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4113399.png)
![1-[4-(allyloxy)phenyl]-7-chloro-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113401.png)
![3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4113402.png)